2-(4-Chloro-2-methoxyphenoxy)acetic acid
Overview
Description
2-(4-Chloro-2-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and methoxy group on the phenyl ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other phenoxyacetic acid derivatives, it may interact with its targets in a similar manner
Biochemical Pathways
The biochemical pathways affected by 2-(4-Chloro-2-methoxyphenoxy)acetic acid are currently unknown. Given the lack of specific information on this compound, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unclear .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a methoxyphenoxyacetic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(4-carboxy-2-methoxyphenoxy)acetic acid.
Reduction: Formation of 2-(4-methoxyphenoxy)acetic acid.
Substitution: Formation of 2-(4-amino-2-methoxyphenoxy)acetic acid or 2-(4-thio-2-methoxyphenoxy)acetic acid.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to disrupt plant growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)acetic acid
- 2-(4-Chloro-2-nitrophenoxy)acetic acid
- 2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Uniqueness
2-(4-Chloro-2-methoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which imparts distinct chemical properties. The methoxy group increases its lipophilicity, enhancing its ability to penetrate biological membranes, while the chloro group contributes to its reactivity in substitution reactions.
Properties
IUPAC Name |
2-(4-chloro-2-methoxyphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWZUAZEYECBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470160 | |
Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56913-08-7 | |
Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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